molecular formula C19H19N3O3S B2632383 (3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone CAS No. 924865-62-3

(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone

Cat. No.: B2632383
CAS No.: 924865-62-3
M. Wt: 369.44
InChI Key: SLMVPUBZXSFQCT-UHFFFAOYSA-N
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Description

(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone is a heterocyclic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Thienopyridine Core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophene derivatives and pyridine carboxylic acids.

    Substitution Reactions: Introduction of the 4-methoxyphenyl group can be done through electrophilic aromatic substitution reactions.

    Amination: The amino group is introduced via nucleophilic substitution reactions.

    Morpholino Group Addition: The morpholino group is added through nucleophilic substitution reactions involving morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of the morpholino group, which can enhance its solubility and bioavailability. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-24-13-4-2-12(3-5-13)15-7-6-14-16(20)17(26-18(14)21-15)19(23)22-8-10-25-11-9-22/h2-7H,8-11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMVPUBZXSFQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)N4CCOCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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